Cas no 62222-38-2 (5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid)

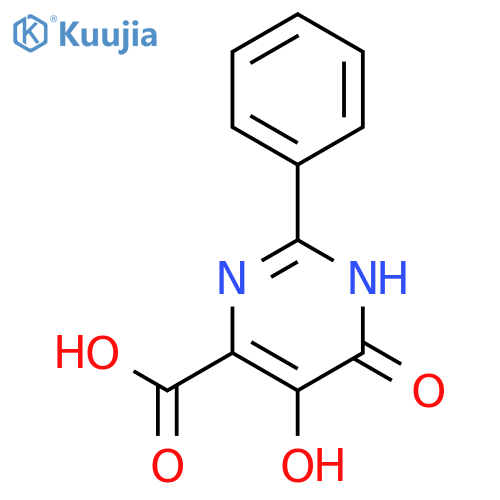

62222-38-2 structure

商品名:5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid

CAS番号:62222-38-2

MF:C11H8N2O4

メガワット:232.192222595215

MDL:MFCD09701383

CID:453789

PubChem ID:135406878

5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-hydroxy-6-oxo-2-phenyl-

- 5,6-Dihydroxy-2-phenyl-pyrimidine-4-carboxylic acid

- 5-hydroxy-4-oxo-2-phenyl-1H-pyrimidine-6-carboxylic acid

- 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid

- pyrimidinol carboxylic acid, 6

- BDBM33414

- 3040AJ

- BDBM50121869

- NE64315

- SY040243

- AK156529

- AX8290786

- 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylicAcid

- 6-(dihydroxymethylidene)-

- 5-Hydroxy-6-oxo-2-phenyl-3,6-dihydropyrimidine-4-carboxylic acid

- AKOS022658011

- 62222-38-2

- A918078

- 5-HYDROXY-6-OXO-2-PHENYL-1H-PYRIMIDINE-4-CARBOXYLIC ACID

- AC2027

- CS-12213

- FT-0757834

- SB37969

- MFCD09701383

- SCHEMBL3835083

- DTXSID50333411

- CS-0156390

- CHEMBL440562

- DB-073071

- 5-hydroxy-6-oxo-2-phenyl-3H-pyrimidine-4-carboxylic acid

-

- MDL: MFCD09701383

- インチ: 1S/C11H8N2O4/c14-8-7(11(16)17)12-9(13-10(8)15)6-4-2-1-3-5-6/h1-5,14H,(H,16,17)(H,12,13,15)

- InChIKey: ZCILTNACHNCSCB-UHFFFAOYSA-N

- ほほえんだ: O([H])C1C(N([H])C(C2C([H])=C([H])C([H])=C([H])C=2[H])=NC=1C(=O)O[H])=O

計算された属性

- せいみつぶんしりょう: 232.04844

- どういたいしつりょう: 232.04840674g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 419

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 99

じっけんとくせい

- 密度みつど: 1.5±0.1 g/cm3

- ゆうかいてん: NA

- ふってん: 352.1±42.0 °C at 760 mmHg

- フラッシュポイント: 166.8±27.9 °C

- PSA: 98.99

- じょうきあつ: 0.0±0.8 mmHg at 25°C

5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB514778-250 mg |

5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid; . |

62222-38-2 | 250MG |

€186.20 | 2023-04-18 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X57585-100mg |

5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid |

62222-38-2 | 95% | 100mg |

¥186.0 | 2024-07-18 | |

| eNovation Chemicals LLC | Y1132372-5g |

5,6-Dihydroxy-2-phenyl-pyrimidine-4-carboxylic acid |

62222-38-2 | 95% | 5g |

$1335 | 2024-07-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X57585-1g |

5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid |

62222-38-2 | 95% | 1g |

¥993.0 | 2024-07-18 | |

| TRC | D458915-50mg |

5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic Acid |

62222-38-2 | 50mg |

$ 115.00 | 2022-06-05 | ||

| eNovation Chemicals LLC | Y1132372-500mg |

5,6-Dihydroxy-2-phenyl-pyrimidine-4-carboxylic acid |

62222-38-2 | 95% | 500mg |

$240 | 2024-07-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YZ291-250mg |

5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid |

62222-38-2 | 95+% | 250mg |

1417CNY | 2021-05-07 | |

| Chemenu | CM123333-1g |

5,6-dihydroxy-2-phenylpyrimidine-4-carboxylic acid |

62222-38-2 | 95% | 1g |

$*** | 2023-05-30 | |

| Alichem | A089000912-5g |

5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid |

62222-38-2 | 95% | 5g |

$1326.15 | 2023-09-01 | |

| Alichem | A089000912-250mg |

5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid |

62222-38-2 | 95% | 250mg |

$161.70 | 2023-09-01 |

5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid 関連文献

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

62222-38-2 (5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid) 関連製品

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:62222-38-2)5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):210.0